

An In-depth Technical Guide on the Physicochemical Properties of Olanzapine Ketolactam

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Compound of Interest		
Compound Name:	Olanzapine ketolactam	
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This technical guide provides a comprehensive overview of the core physicochemical properties of **olanzapine ketolactam**, a known impurity and degradation product of the atypical antipsychotic drug, olanzapine. Understanding these properties is crucial for the development of stable olanzapine formulations, for analytical method development, and for regulatory submissions.

Olanzapine ketolactam, chemically identified as (3Z)-1,3-Dihydro-4-(4-methyl-1-piperazinyl)-3-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one, is formed through the oxidative degradation of the thiophene ring of the olanzapine molecule. While extensive data is available for the parent drug, specific experimental physicochemical data for **olanzapine ketolactam** is limited in publicly available literature. This guide compiles the available information and provides standardized experimental protocols for its determination.

Physicochemical Properties

The following table summarizes the known physicochemical properties of **olanzapine ketolactam** and provides a comparison with the parent compound, olanzapine.



Property	Olanzapine Ketolactam	Olanzapine
Chemical Name	(3Z)-1,3-Dihydro-4-(4-methyl- 1-piperazinyl)-3-(2- oxopropylidene)-2H-1,5- benzodiazepin-2-one	2-Methyl-4-(4-methyl-1- piperazinyl)-10H-thieno[2,3-b] [1][2]benzodiazepine
CAS Number	1017241-34-7	132539-06-1
Molecular Formula	C17H20N4O2	C17H20N4S
Molecular Weight	312.37 g/mol	312.43 g/mol
Melting Point	188-191°C[3]	195°C
Solubility	Qualitative: Slightly soluble in DMSO, methanol, acetonitrile, and chloroform.[4]	Aqueous: Practically insoluble in water (0.03988 mg/mL).[5] Organic: Soluble in ethanol (1 mg/mL), DMSO (16 mg/mL), and dimethylformamide (20 mg/mL).[1]
рКа	10.45 ± 0.40 (Predicted)[3]	7.8 (basic)[6]
logP	Data not available	4.094[6]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters for a compound such as **olanzapine ketolactam** are outlined below.

- 1. Melting Point Determination (Capillary Method)
- Apparatus: Digital melting point apparatus.
- Procedure:
 - A small, dry sample of olanzapine ketolactam is finely powdered and packed into a capillary tube to a height of 2-3 mm.
 - The capillary tube is placed in the heating block of the melting point apparatus.



- The temperature is raised at a steady rate (e.g., 1-2°C per minute) near the expected melting point.
- The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range.
- 2. Aqueous Solubility Determination (Shake-Flask Method)
- Apparatus: Temperature-controlled shaker, analytical balance, centrifuge, HPLC-UV or UV-Vis spectrophotometer.
- Procedure:
 - An excess amount of olanzapine ketolactam is added to a known volume of purified water in a sealed flask.
 - The flask is agitated in a temperature-controlled shaker at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - The resulting suspension is centrifuged to separate the undissolved solid.
 - An aliquot of the supernatant is carefully removed, filtered, and diluted as necessary.
 - The concentration of the dissolved olanzapine ketolactam in the filtrate is determined using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
- 3. pKa Determination (Potentiometric Titration)
- Apparatus: Potentiometer with a pH electrode, automated titrator or burette, magnetic stirrer.
- Procedure:
 - A known amount of olanzapine ketolactam is dissolved in a suitable solvent (e.g., a cosolvent system like methanol/water if aqueous solubility is low).
 - The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).



- The pH of the solution is monitored and recorded after each addition of the titrant.
- A titration curve of pH versus the volume of titrant added is plotted.
- The pKa is determined from the pH at the half-equivalence point of the titration curve. For the predicted pKa of ~10.45, titration with a strong acid would be appropriate.
- 4. LogP (Octanol-Water Partition Coefficient) Determination (Shake-Flask Method)
- Apparatus: Separatory funnel, mechanical shaker, centrifuge, analytical instrument (e.g., HPLC-UV).
- Procedure:
 - n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
 - A known amount of olanzapine ketolactam is dissolved in one of the phases (usually the one in which it is more soluble).
 - A known volume of this solution is placed in a separatory funnel with a known volume of the other phase.
 - The funnel is shaken for a sufficient time to allow for partitioning equilibrium to be reached.
 - The mixture is then centrifuged to ensure complete separation of the two phases.
 - The concentration of olanzapine ketolactam in both the n-octanol and the aqueous phase is determined using a suitable analytical method.
 - The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
 - LogP is the base-10 logarithm of the partition coefficient.

Visualizations

Oxidative Degradation Pathway of Olanzapine



The following diagram illustrates the formation of **olanzapine ketolactam** from the parent drug, olanzapine, through an oxidative degradation process.

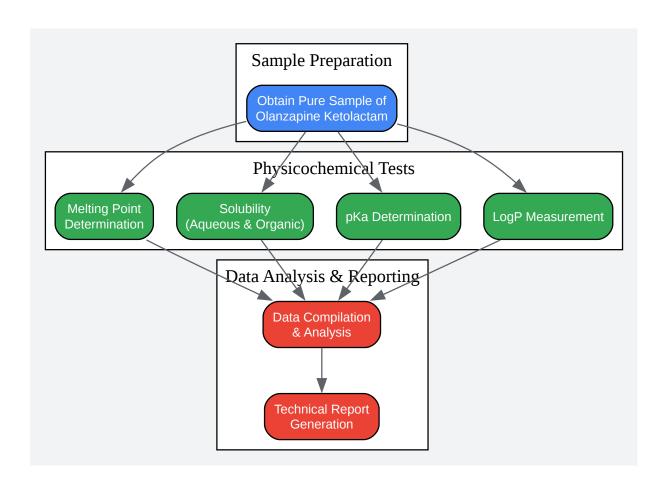


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Caption: Oxidative degradation pathway of olanzapine to **olanzapine ketolactam**.

General Experimental Workflow for Physicochemical Profiling

This diagram outlines a typical workflow for the physicochemical characterization of a pharmaceutical substance like **olanzapine ketolactam**.



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Caption: Experimental workflow for physicochemical profiling of **olanzapine ketolactam**.

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